![molecular formula C14H20N4O B2614629 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097871-92-4](/img/structure/B2614629.png)
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a chemical compound with potential therapeutic applications. This compound exhibits unique properties that could be explored in various fields, such as drug discovery and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-ol
- 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-amine
Uniqueness
Its combination of the azetidine ring and pyrimidinyl group makes it a valuable compound for various research and industrial purposes.
Biologische Aktivität
The compound 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic organic molecule that belongs to the class of azetidinones, which have been investigated for various biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopentyl group, a pyrimidine moiety, and an azetidine ring, which may contribute to its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have explored the anticancer potential of azetidinone derivatives. For instance, a study demonstrated that certain trisubstituted azetidinones inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
Table 1: Summary of Anticancer Studies on Azetidinones
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.0 | Tubulin inhibition |
Compound B | HCT-116 | 3.2 | Apoptosis induction |
2-Cyclopentyl... | TBD | TBD | TBD |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of azetidinone derivatives. Some studies have reported that similar compounds exhibit significant antibacterial and antifungal properties. For example, derivatives have shown efficacy against Gram-positive bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies
In a notable case study involving a small chemical library screening for anthelmintic activity, compounds structurally related to azetidinones were tested using Caenorhabditis elegans as a model organism. The results indicated promising activity against parasitic helminths, suggesting that modifications in the azetidinone structure could enhance efficacy against various pathogens .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of azetidinones. Studies have shown that substituents at specific positions on the azetidine ring significantly influence their potency and selectivity towards target proteins involved in disease pathways.
Q & A
Basic Questions
Q. What are the key challenges in synthesizing 2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and protecting groups. Common challenges include low yields during azetidine ring formation and pyrimidine coupling. Optimization strategies:
- Azetidine functionalization : Use Pd-catalyzed cross-coupling to introduce the pyrimidin-4-ylamino group under inert atmospheres (e.g., N₂ or Ar) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while toluene minimizes side reactions in cyclization steps .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Azetidine ring closure | K₂CO₃, DMF, 80°C | 65–70 | |
Pyrimidine coupling | Pd(PPh₃)₄, Dioxane, 100°C | 50–55 |
Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation?
- X-ray crystallography : SHELX software (SHELXL/SHELXD) refines high-resolution crystal structures, resolving ambiguities in azetidine ring conformation and pyrimidine positioning .
- NMR : ¹³C DEPT-135 and 2D HSQC confirm stereochemistry and hydrogen-bonding interactions (e.g., NH-pyrimidine to ketone oxygen) .
- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns to validate molecular formula (C₁₄H₂₀N₄O) .
Note : Discrepancies between computed (DFT) and experimental IR spectra may arise from crystal packing effects; use dispersion-corrected DFT models for alignment .
Q. How can preliminary biological activity be assessed for this compound?
- In vitro enzyme assays : Screen against kinases (e.g., JAK family) using fluorescence polarization or TR-FRET assays .
- Cellular permeability : Use Caco-2 monolayers with LC-MS quantification to evaluate membrane penetration .
- Target engagement : Surface plasmon resonance (SPR) quantifies binding affinity to recombinant proteins (e.g., sodium channels) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., JAK3 ATP-binding pocket) .
- MD simulations : GROMACS or AMBER models (50–100 ns) assess stability of ligand-protein complexes; analyze RMSD and hydrogen-bond occupancy .
- SAR libraries : Modify cyclopentyl or pyrimidine substituents to balance steric bulk and electrostatic complementarity .
Q. How can contradictions in crystallographic and spectral data be resolved?
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning .
- Dynamic NMR effects : Variable-temperature ¹H NMR (e.g., 25–60°C) identifies conformational exchange in the azetidine ring .
- DFT-assisted interpretation : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/Raman spectra to assign vibrational modes .
Q. What strategies improve enantiomeric purity during synthesis?
- Chiral auxiliaries : Introduce (R)- or (S)-BINOL during azetidine formation to control stereochemistry .
- Kinetic resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies undesired enantiomers .
- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) for analytical and preparative separations .
Q. How can structure-activity relationship (SAR) studies optimize potency against neurological targets?
- Key modifications :
- Pharmacophore mapping : MOE or Phase identifies critical H-bond donors/acceptors for sodium channel inhibition .
Table 2: Example SAR Data
Derivative | IC₅₀ (nM, NaV1.7) | LogP | Reference |
---|---|---|---|
Parent compound | 120 | 2.1 | |
CF₃-pyrimidine analog | 45 | 2.8 |
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(7-11-3-1-2-4-11)18-8-12(9-18)17-13-5-6-15-10-16-13/h5-6,10-12H,1-4,7-9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLOZUCSIMECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.